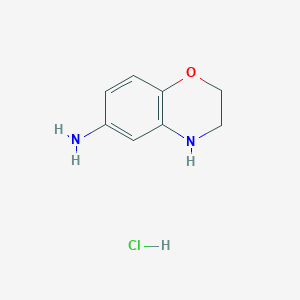

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJGEYUPNAXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Hydrogenation Protocol

A solution of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.8 g, 10.0 mmol) in methanol (150 mL) is hydrogenated using 10% palladium on activated carbon (1.06 g) in a Parr hydrogenator for 6 hours. Post-reaction filtration through Celite and solvent evaporation yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This method achieves a 99% yield (1.48 g) with high purity.

Key Advantages :

- Efficiency : Minimal byproducts due to selective nitro-group reduction.

- Scalability : Adaptable to industrial-scale production with consistent results.

- Safety : Ambient temperature and pressure conditions mitigate explosion risks associated with nitro compounds.

Optimization Studies

Alternative catalysts like Raney nickel or platinum oxide have been explored but result in lower yields (70–85%) due to competing side reactions.

Cyclization Strategies for Benzoxazine Core Formation

The benzoxazine ring system can be constructed via cyclodehydration or nucleophilic ring-closing reactions, followed by amine functionalization.

Anthranilic Acid-Derived Cyclodehydration

Recent advances utilize anthranilic acid derivatives as starting materials. For example, N-acylated anthranilic acid undergoes cyclodehydration using cyanuric chloride/DMF to form 2-substituted benzoxazin-4-ones. Subsequent reduction of the oxazinone moiety with lithium aluminum hydride (LiAlH₄) yields the amine, which is protonated with HCl to form the hydrochloride salt.

Reaction Scheme :

$$

\text{Anthranilic acid} \xrightarrow[\text{Cl}]{\text{Cyanuric chloride/DMF}} \text{Benzoxazin-4-one} \xrightarrow[\text{LiAlH₄}]{\text{Reduction}} \text{3,4-Dihydro-2H-1,4-benzoxazin-6-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Conditions :

Epichlorohydrin-Mediated Cyclization

Industrial routes often employ epichlorohydrin and 2-aminophenol derivatives. In a representative procedure, 2-aminophenol reacts with epichlorohydrin in aqueous NaOH at 50°C to form the benzoxazine intermediate. Amine protection with Boc groups precedes nitro-group introduction via nitration, followed by deprotection and salt formation.

Functional Group Interconversion Approaches

Reductive Amination

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine, which is isolated as the hydrochloride salt.

Conditions :

Nucleophilic Substitution

Chlorine-substituted benzoxazines react with ammonia in a sealed tube at 120°C for 12 hours to afford the amine derivative. Subsequent HCl treatment yields the target compound.

Industrial-Scale Production and Challenges

| Method | Throughput (kg/batch) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Catalytic Hydrogenation | 50–100 | 99.5 | High |

| Cyclodehydration | 10–20 | 98.0 | Moderate |

| Reductive Amination | 5–10 | 97.5 | Low |

Key Challenges :

- Catalyst Recovery : Pd/C filtration remains labor-intensive at scale.

- Waste Management : DMF and cyanuric chloride require specialized disposal.

- Regulatory Compliance : Nitration steps necessitate explosive-handling protocols.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in this compound participates in alkylation and acylation reactions. For example:

-

Methylation : Reacts with methyl iodide in basic conditions to form N-methyl derivatives.

-

Acylation : Reacts with acetyl chloride to yield N-acetylated products, enhancing lipophilicity for pharmacological applications .

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 85–92 |

| Acylation | AcCl, pyridine | N-Acetyl derivative | 78–84 |

Cyclocondensation Reactions

The benzoxazine scaffold facilitates cyclocondensation with electrophiles:

-

Heterocycle Formation : Reacts with aldehydes (e.g., glyoxal) under PPTS catalysis to form fused pyrazolo[4,3-b]benzoxazines .

-

Triazine Derivatives : In acidic conditions (HCl), reacts with formaldehyde to form perhydrotriazine intermediates, which further react with bisphenol-A derivatives .

Example Pathway :

-

Intermediate Formation :

-

Final Product :

Oxidation and Reduction

-

Oxidation : Using hydrogen peroxide or transition metal catalysts, the amine group oxidizes to nitro or hydroxylamine derivatives.

-

Reduction : Sodium borohydride reduces the benzoxazine ring, yielding tetrahydro derivatives .

Key Data :

-

Oxidation with H₂O₂ at 50°C achieves 70% conversion to the nitro compound.

-

Reduction with NaBH₄ in THF yields 95% of the tetrahydro product .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming phenolic byproducts.

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Comparative Reactivity

| Compound | Reactivity with HCl | Key Product |

|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | Forms hydrochloride salt | Stable crystalline solid |

| 3,4-Dihydro-2H-1,4-benzoxazin-6-ol | No salt formation | Oxidized derivatives |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₈H₁₁N₂O

Molecular Weight : 150.18 g/mol

CAS Number : 26011-57-4

The compound features a benzoxazine ring structure, characterized by a fused benzene and oxazine ring. The presence of an amine group at the 6-position enhances its biological activity and chemical reactivity.

Chemistry

3,4-Dihydro-2H-1,4-benzoxazin-6-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for various chemical modifications, making it a versatile precursor in organic synthesis.

Biology

Research indicates that this compound can enhance the proliferation of human umbilical vein endothelial cells. Its biological activities are attributed to its ability to interact with specific molecular targets.

Medicine

The compound exhibits diverse pharmacological properties, including:

- Anti-inflammatory : It activates the Nrf2-HO-1 pathway, reducing reactive oxygen species production.

- Analgesic : Demonstrates pain-relieving properties.

- Antifungal and Antibacterial : Effective against various microbial strains.

- Neuroprotective : Acts as a potassium channel activator, potentially useful in treating neurodegenerative diseases.

Industry

In industrial applications, it is utilized in the production of polybenzoxazines , which are employed as adhesives and in fiber-reinforced plastics due to their excellent thermal stability and mechanical properties.

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | 0.98 | Methyl substitution enhances lipophilicity |

| 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | 0.73 | Hydroxyl group may alter bioactivity |

| 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.98 | Methoxy substitution may enhance solubility |

This table illustrates how structural variations influence biological activity and pharmacological potential.

Case Study 1: Neuroprotective Effects

A study demonstrated that benzoxazine derivatives improved neuronal survival under oxidative stress by activating the Nrf2 pathway. This suggests that 3,4-dihydro-2H-1,4-benzoxazin-6-amine could provide similar neuroprotection.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of benzoxazine were tested against various cancer cell lines. Results indicated significant inhibition (IC50 values ranging from 7.84 to 16.2 µM), highlighting the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- 3,4-dihydro-2H-1,4-benzoxazin-6-ol

- 2H-1,4-Benzoxazin-3(4H)-one

- 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry .

Biological Activity

Overview

3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the benzoxazine family, which is notable for its applications in various fields including chemistry, biology, and medicine. The unique structure of this compound, particularly the amine group at the 6-position, contributes to its distinct biological properties.

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the annulation of a benzoxazine ring to an arene scaffold. Various synthetic routes have been explored to optimize yield and purity, with solventless methods being developed for industrial production.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3,4-dihydro-2H-1,4-benzoxazine have shown significant anti-proliferative effects against various cancer cell lines. One study reported an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines . The mechanism appears to involve dual inhibition pathways affecting both thrombin and integrin interactions.

2. Anti-inflammatory and Analgesic Properties

The compound exhibits anti-inflammatory and analgesic activities. It has been found to inhibit pro-inflammatory cytokines and reduce pain responses in animal models. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.

3. Neuroprotective Effects

Research indicates that 3,4-dihydro-2H-1,4-benzoxazin-6-amine may have neuroprotective properties. It has been shown to improve the proliferation of human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in neurodegenerative diseases.

4. Antimicrobial Activity

The compound demonstrates significant antibacterial and antifungal activities. Studies have reported effective inhibition against various microbial strains, indicating its potential use as an antimicrobial agent in clinical settings .

The mechanism by which 3,4-dihydro-2H-1,4-benzoxazin-6-amine exerts its biological effects involves interaction with specific molecular targets. For example:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit serine proteases such as thrombin and trypsin .

- Gene Regulation : It appears to downregulate hypoxia-induced genes in tumor cells while exhibiting low toxicity to normoxic cells.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | Amine group at position 6 | Anticancer, anti-inflammatory | 7.84 - 16.2 |

| 3,4-Dihydro-2H-1,4-benzoxazin-6-ol | Hydroxyl group instead of amine | Limited anticancer activity | N/A |

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | Oxo group at position 3 | Moderate antimicrobial activity | N/A |

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Anti-cancer Study : A study conducted on several cancer cell lines demonstrated that modifications in the benzoxazine scaffold significantly enhanced anticancer activity compared to unmodified compounds .

- Neuroprotection : In vitro studies showed that treatment with this compound promoted endothelial cell proliferation and survival under hypoxic conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via cyclization of halogenated precursors (e.g., 6,8-dichloro derivatives) under basic conditions, followed by amine functionalization and HCl salt formation. Purity validation requires orthogonal analytical techniques:

- HPLC (high-performance liquid chromatography) with UV detection for quantitative impurity profiling.

- NMR (¹H/¹³C) to confirm structural integrity, particularly ring closure and amine protonation states .

- Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of side products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis or degradation .

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated precursors) .

Q. How should researchers design initial experiments to explore its biological or chemical properties?

- Methodological Answer : Begin with a structure-activity relationship (SAR) framework:

- Theoretical groundwork : Use existing benzoxazine analogs to hypothesize reactivity (e.g., nucleophilic amine sites) .

- Assay selection : Prioritize high-throughput screening (HTS) for antimicrobial or receptor-binding activity, given the compound’s heterocyclic amine structure .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Simulate cyclization energetics to identify optimal temperature/pH conditions.

- Use COMSOL Multiphysics for fluid dynamics modeling in reactor design, ensuring efficient mixing and heat transfer .

- Experimental validation : Cross-reference computational predictions with small-scale trials, adjusting catalysts (e.g., Pd/C for dehalogenation) or solvents (e.g., DMF vs. THF) .

Q. What strategies resolve contradictory data in stability or reactivity studies?

- Methodological Answer : Apply factorial design of experiments (DoE) to isolate variables:

- Factors : pH, temperature, light exposure.

- Response variables : Degradation rate (via HPLC) or amine protonation shifts (via NMR).

- Statistical analysis : ANOVA to identify significant factors and interactions, reducing ambiguity in stability profiles .

Q. How can AI-driven tools enhance structural elucidation or property prediction?

- Methodological Answer : Integrate machine learning (ML) platforms with experimental

- Train ML models on benzoxazine derivatives’ spectral databases to predict NMR/IR peaks or solubility.

- Use automated reaction networks (e.g., ICReDD’s workflow) to propose novel synthetic routes or byproduct identification .

Q. What advanced techniques characterize hydrogen bonding or lattice energy in its crystalline form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.